(3-Fluoropyridin-2-yl)methanamine dihydrochloride

Descripción general

Descripción

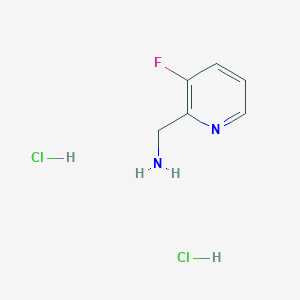

(3-Fluoropyridin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H8Cl2FN2. It is a derivative of pyridine, where a fluorine atom is substituted at the third position and an aminomethyl group is attached to the second position of the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoropyridin-2-yl)methanamine dihydrochloride typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2-chloromethylpyridine with a fluorinating agent such as N-fluoropyridinium salts in the presence of a strong acid . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. The final product is typically purified through crystallization or chromatography techniques to achieve the desired purity levels.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The fluorine atom at the 3-position undergoes nucleophilic substitution under specific conditions. For example:

- Aromatic substitution with amines or alkoxides in polar aprotic solvents (e.g., DMF) at elevated temperatures .

- Halogen exchange using catalysts like copper(I) iodide in the presence of heterocyclic bases .

Condensation Reactions

The primary amine group facilitates condensation with carbonyl compounds:

- Schiff base formation with aldehydes/ketones under acidic or neutral conditions .

- Cyclization reactions with α-haloketones to form imidazo[1,5-a]pyridines .

Coupling Reactions

The amine group participates in metal-free coupling reactions:

- Amide bond formation with carboxylic acids using EDC/HOBt .

- C–C bond cleavage mediated by iodine and TBHP to generate N-(pyridin-2-yl)amides .

| Coupling Partner | Reagents | Product | Efficiency | Reference |

|---|---|---|---|---|

| 4-Fluorobenzoic acid | EDC, HOBt, DCM, RT | Thrombin inhibitor intermediate | 92% | |

| Acrylic acid | I₂, TBHP, toluene, 100°C | 3-Phenylpyrazolo[1,5-a]pyrimidine | 78% |

Oxidation and Reduction

- Oxidation : The aminomethyl group oxidizes to nitro or hydroxyl derivatives using KMnO₄ or H₂O₂ .

- Reduction : LiAlH₄ reduces the compound to primary amines, enhancing its solubility .

Industrial and Pharmacological Relevance

- Scale-up synthesis : Continuous flow reactors optimize yields (>90%) in large-scale production .

- Biological activity : Derivatives exhibit inhibitory effects on cytochrome P450 enzymes and mycobacterial ATP synthase .

| Derivative | Target Enzyme | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | Mycobacterial ATP synthase | 0.12 | |

| N-Oxide | Cytochrome P450 3A4 | 1.8 |

Aplicaciones Científicas De Investigación

(3-Fluoropyridin-2-yl)methanamine dihydrochloride is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, and industry. Its role as a building block in synthesizing complex organic molecules, studying enzyme inhibitors and receptor ligands, and producing agrochemicals and specialty chemicals highlights its versatility.

Scientific Research Applications

This compound in Chemistry:

- Building Block for Synthesis: this compound serves as a fundamental building block in synthesizing complex organic molecules. Its structural components are integrated into larger molecular frameworks to create compounds with desired properties.

- Fluorination of Pyridine Derivatives: The synthesis of this compound typically involves the fluorination of pyridine derivatives. Common methods include reacting 2-chloromethylpyridine with a fluorinating agent, such as N-fluoropyridinium salts, in the presence of a strong acid.

- Industrial Production: In industrial settings, the production of this compound may involve large-scale fluorination processes using automated reactors. Continuous flow reactors can enhance the efficiency and scalability of the synthesis process, and purification is typically achieved through crystallization or chromatography.

This compound in Biology:

- Enzyme Inhibitors and Receptor Ligands: The compound is used in the study of enzyme inhibitors and receptor ligands. Its interaction with molecular targets, such as enzymes or receptors, is crucial for understanding its mechanism of action.

- Molecular Interactions: The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, while the aminomethyl group can form hydrogen bonds with active site residues, stabilizing the compound-target complex and modulating the target's activity.

This compound in Industry:

- Production of Agrochemicals and Specialty Chemicals: this compound is used in producing agrochemicals and other specialty chemicals. These compounds have applications in various industries, including agriculture and materials science.

Case Studies

- Antimalarial Activity: Pyrimidine derivatives, including those incorporating fluorinated pyridine building blocks, have demonstrated promising antimalarial activity against Plasmodium falciparum.

- Thrombin Inhibitors: this compound is used in preparing pyrazinone thrombin inhibitors . These inhibitors are crucial in developing anticoagulant therapies .

- Anti-Mycobacterial Activity: Pyrazolo[1,5-a]pyrimidines, synthesized using (3-Fluoropyridin-2-yl)methanamine derivatives, have shown potential as inhibitors of mycobacterial ATP synthase for treating Mycobacterium tuberculosis (M.tb) .

- Ferroportin Inhibitors: This compound is also relevant in the development of Ferroportin inhibitor compounds .

Safety and Hazards

This compound poses certain hazards, including skin and eye irritation, and may cause respiratory irritation . Safety measures, including wearing protective gloves and eyewear, and ensuring adequate ventilation, should be taken when handling this compound .

| Hazard Class | Category |

|---|---|

| Skin Irritation | 2 |

| Eye Irritation | 2A |

| Specific Target Organ Toxicity | SE 3 |

Synonyms

The compound is also known by several synonyms :

- 312904-49-7

- This compound

- 2-AMINOMETHYL-3-FLUOROPYRIDINE DIHYDROCHLORIDE

- (3-fluoropyridin-2-yl)methanamine;dihydrochloride

- (3-fluoropyridin-2-yl)methanamine,dihydrochloride

- 2-Aminomethyl-3-fluoropyridine 2HCl

- 2-(Aminomethyl)-3-fluoropyridine Dihydrochloride

- MFCD09954760

- (3-fluoro-2-pyridyl)methanamine dihydrochloride

- SCHEMBL506495

- 2-PYRIDINEMETHANAMINE, 3-FLUORO-, DIHYDROCHLORIDE

- DTXSID00595320

- FUPNXLAWWSHZPJ-UHFFFAOYSA-N

- 2-Aminomethyl-3-fluoropyridine diHCl

- AKOS015892075

- PB13118

- AS-39587

- SY042134

- DB-014030

- CS-0047058

- EN300-111522

- (3-Fluoropyridin-2-yl)methanaminedihydrochloride

- F8887-7505

- Z1575304378

- 1-(3-FLUOROPYRIDIN-2-YL)METHANAMINE DIHYDROCHLORIDE

- 1-(3-Fluoropyridin-2-yl)methanamine--hydrogen chloride (1/2)

Mecanismo De Acción

The mechanism of action of (3-Fluoropyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The aminomethyl group can form hydrogen bonds with active site residues, further stabilizing the compound-target complex. These interactions can modulate the activity of the target, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

(3,5-Difluoropyridin-2-yl)methanamine dihydrochloride: This compound has an additional fluorine atom at the fifth position, which can alter its chemical reactivity and biological activity.

(4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanamine hydrochloride: The presence of a difluoromethoxy group can significantly change the compound’s physicochemical properties and its interactions with biological targets.

Uniqueness

(3-Fluoropyridin-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which provides a balance between hydrophilicity and lipophilicity. This balance enhances its solubility and bioavailability, making it a valuable compound in various research and industrial applications.

Actividad Biológica

(3-Fluoropyridin-2-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the fluorine atom at the 3-position of the pyridine ring is crucial as it influences the compound's interaction with biological targets.

Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 195.06 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

| pH | Not specified |

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom enhances binding affinity and selectivity, while the aminomethyl group can form hydrogen bonds with active site residues, stabilizing the compound-target complex.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing selective inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µM |

| Escherichia coli | 75 µM |

| Streptococcus agalactiae | 100 µM |

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Enzyme Inhibition Studies

Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of certain kinases, which are critical in cancer biology. The selectivity for these enzymes can be attributed to the structural features that allow for specific interactions within the active sites .

Case Study 1: Antibacterial Efficacy

In a study evaluating various pyridine derivatives, this compound was found to have significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential use in treating infections caused by resistant strains .

Case Study 2: Cancer Cell Line Testing

Another investigation focused on the compound's effects on cancer cell lines. Results indicated that it could selectively inhibit cancer cell proliferation while sparing normal cells, showcasing its potential as an anticancer agent. The compound demonstrated an IC50 value of 15 µM against certain cancer cell lines, suggesting a promising therapeutic window .

Future Directions and Applications

The unique properties of this compound position it well for further exploration in drug development. Potential applications include:

- Antimicrobial Agents : Developing new antibiotics based on its structure.

- Cancer Therapeutics : Investigating its role in inhibiting tumor growth.

- Enzyme Inhibitors : Targeting specific metabolic pathways for therapeutic intervention.

Propiedades

IUPAC Name |

(3-fluoropyridin-2-yl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2.2ClH/c7-5-2-1-3-9-6(5)4-8;;/h1-3H,4,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUPNXLAWWSHZPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595320 | |

| Record name | 1-(3-Fluoropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

312904-49-7 | |

| Record name | 1-(3-Fluoropyridin-2-yl)methanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-fluoropyridin-2-yl)methanamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.